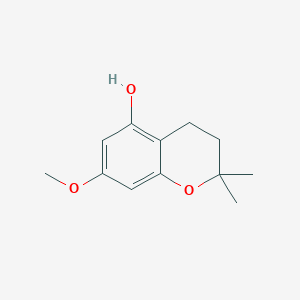

7-Methoxy-2,2-dimethylchroman-5-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

7-methoxy-2,2-dimethyl-3,4-dihydrochromen-5-ol |

InChI |

InChI=1S/C12H16O3/c1-12(2)5-4-9-10(13)6-8(14-3)7-11(9)15-12/h6-7,13H,4-5H2,1-3H3 |

InChI Key |

OJTVEOFVZUESBT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=C(C=C(C=C2O1)OC)O)C |

Origin of Product |

United States |

Ii. Natural Occurrence and Isolation Methodologies

Identification in Biological Sources

While the specific compound 7-Methoxy-2,2-dimethylchroman-5-ol has not been extensively documented as a natural product in readily available literature, its core structure, the chromanol ring system, is a recurring motif in a vast array of natural compounds. Chromanols are a class of bicyclic ethers that are widely distributed in the plant kingdom, as well as in other organisms like algae, fungi, and sponges. researchgate.netnih.gov The most well-known examples of naturally occurring chromanols are the tocopherols (B72186) and tocotrienols, which constitute the vitamin E family and are abundant in plant oils, nuts, and seeds. nih.gov

The structural features of this compound, specifically the methoxy (B1213986) and dimethyl substitutions, are characteristic of secondary metabolites found in various plant families. For instance, phytochemical investigations of the genus Ononis, belonging to the Fabaceae family, have revealed a rich diversity of phenolic compounds, including flavonoids, isoflavonoids, and their derivatives. researchgate.net Studies on species such as Ononis natrix and Ononis spinosa have identified numerous complex phenolic structures. researchgate.netnih.govnih.gov Although these studies have not explicitly reported the isolation of this compound, the presence of a wide array of flavonoids and related phenolic compounds in this genus suggests that it could be a potential, yet unconfirmed, biological source for such chromanol derivatives. researchgate.netresearchgate.net The biosynthesis of these compounds in plants typically involves complex pathways, leading to a wide structural diversity of chromanols and related molecules. mdpi.com

Extraction and Purification Techniques for Chromanols and Related Compounds

The isolation of chromanols and other phenolic compounds from biological sources relies on a series of well-established extraction and purification methodologies. The initial step typically involves the extraction of the raw plant material, such as the aerial parts, roots, or seeds, with a suitable solvent. miamioh.edulibretexts.org

The choice of solvent is critical and is based on the polarity of the target compounds. For moderately polar compounds like many chromanols, common solvents include methanol (B129727), ethanol, or ethyl acetate (B1210297). nih.govmiamioh.edu Techniques such as maceration, where the plant material is soaked in the solvent for an extended period, or Soxhlet extraction, which allows for continuous extraction with a hot solvent, are frequently employed to maximize the yield of the desired compounds. miamioh.eduyoutube.com

Following extraction, the crude extract, which contains a complex mixture of metabolites, must undergo purification to isolate the individual compounds. A common and effective method for the separation of chromanols and related phenolics is column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and their solubility in a mobile phase (a solvent or a mixture of solvents). By gradually increasing the polarity of the mobile phase, compounds are eluted from the column in order of increasing polarity, allowing for the isolation of the target chromanol. Further purification can be achieved using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). libretexts.orgnih.gov

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation

The unambiguous determination of the structure of an isolated natural product like this compound requires the use of advanced analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and precision. nih.govcsic.es By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS allows for the calculation of a unique molecular formula. For this compound, the molecular formula is C₁₂H₁₆O₃. nih.gov HRMS analysis would provide a high-resolution mass measurement that corresponds to this formula, thereby confirming the elemental composition.

In addition to molecular formula determination, the fragmentation pattern observed in the mass spectrum provides valuable structural information. miamioh.edulibretexts.orgyoutube.com Common fragmentation pathways for chromanols include α-cleavage at the benzylic position and cleavage of the ether bond in the heterocyclic ring.

Table 1: Representative HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Interpretation |

|---|---|---|---|---|

| [M+H]⁺ | C₁₂H₁₇O₃⁺ | 209.1172 | 209.1175 | Protonated molecule |

| [M+Na]⁺ | C₁₂H₁₆O₃Na⁺ | 231.0992 | 231.0995 | Sodium adduct |

| [M-CH₃]⁺ | C₁₁H₁₃O₃⁺ | 193.0859 | 193.0861 | Loss of a methyl group |

This table is illustrative and based on theoretical calculations and expected fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. mdpi.comscispace.com A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides detailed information about the carbon skeleton and the placement of protons and functional groups. beilstein-journals.orgresearchgate.net

For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methoxy group, the gem-dimethyl groups at the C2 position, and the methylene (B1212753) protons of the chroman ring. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule. mdpi.comresearchgate.net

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H-6 | ~6.1 | d | 1H | ~2.5 |

| H-8 | ~6.0 | d | 1H | ~2.5 |

| OH-5 | ~4.8 | s | 1H | - |

| OCH₃-7 | ~3.8 | s | 3H | - |

| H-4 | ~2.7 | t | 2H | ~6.5 |

| H-3 | ~1.8 | t | 2H | ~6.5 |

| (CH₃)₂-2 | ~1.3 | s | 6H | - |

This table contains predicted data based on known chemical shifts for similar chromanol structures.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~75.0 |

| C-3 | ~32.0 |

| C-4 | ~22.0 |

| C-4a | ~115.0 |

| C-5 | ~155.0 |

| C-6 | ~98.0 |

| C-7 | ~158.0 |

| C-8 | ~95.0 |

| C-8a | ~150.0 |

| (CH₃)₂-2 | ~27.0 |

| OCH₃-7 | ~55.5 |

This table contains predicted data based on known chemical shifts for similar chromanol structures.

Iii. Biosynthesis and Metabolic Pathways

Proposed Biosynthetic Routes for Chromanols and Related Structures

The biosynthesis of the chroman skeleton is believed to originate from the polyketide pathway. nih.govresearchgate.net In this proposed route, a polyketide synthase enzyme utilizes simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, to construct a linear poly-β-keto chain. researchgate.netrasmusfrandsen.dk This chain then undergoes a series of cyclization reactions to form the foundational aromatic ring structure.

For 7-Methoxy-2,2-dimethylchroman-5-ol, the pathway likely initiates with the assembly of a tetraketide or a related polyketide intermediate. The dimethyl group at the C2 position suggests the involvement of a dimethylallyl group, which could be incorporated via a prenyltransferase acting on an aromatic precursor. The subsequent steps involve a cascade of enzymatic modifications including cyclization to form the heterocyclic ring, hydroxylation, and O-methylation to yield the final structure. nih.govnih.gov The assembly of chromane-based aromatic polyketides in fungi has been reported to be biosynthesized by both type III polyketide synthases (PKS) and partially reducing type I PKS (PR-PKS). nih.govresearchgate.net

Enzymatic Mechanisms and Key Enzymes Involved

The construction and modification of the chromanol core are catalyzed by several key classes of enzymes. These enzymes work in a coordinated fashion, often as part of a larger enzymatic complex encoded by a single BGC. researchgate.netsci-hub.se

Polyketide Synthases (PKSs) are large, multifunctional enzymes that catalyze the repetitive condensation of acyl-CoA units, closely resembling fatty acid synthesis but with greater structural variation in the final product. researchgate.netrasmusfrandsen.dk

Function : Fungal non-reducing PKSs are responsible for creating the initial polyketide chain from acetyl-CoA and malonyl-CoA. rasmusfrandsen.dk A specific domain within the PKS, a Claisen-type cyclase (CLC) or a product template (PT) domain, then guides the folding and intramolecular condensation (aldol or Claisen reactions) of this flexible chain to form the aromatic ring system. rasmusfrandsen.dknih.gov

Mechanism : The process begins with the loading of a starter unit (e.g., acetyl-CoA) onto the β-ketosynthase (KS) domain, mediated by an acyl-carrier-protein (ACP). rasmusfrandsen.dk This is followed by sequential additions of extender units (malonyl-CoA), with each condensation step extending the polyketide chain. Once the chain reaches the correct length, the cyclase domain catalyzes the ring formation, and a thioesterase (TE) domain releases the product from the enzyme complex. rasmusfrandsen.dk

Hydroxylation is a critical tailoring step that introduces hydroxyl groups onto the polyketide scaffold, increasing its chemical reactivity and providing sites for further modification. This reaction is predominantly catalyzed by Cytochrome P450 monooxygenases (CYPs). nih.govnih.gov

Function : In the proposed biosynthesis of this compound, a CYP enzyme would be responsible for introducing the hydroxyl group at the C5 position of the chroman ring. nih.gov CYP enzymes are also known to be involved in the catabolism of related chromanol structures like tocopherols (B72186), where they hydroxylate the side chain. nih.govresearchgate.netresearchgate.net

Mechanism : CYP enzymes are heme-containing proteins that utilize molecular oxygen and a reducing equivalent, typically NADPH, to insert one atom of oxygen into a substrate. nih.govresearchgate.net In humans, enzymes like CYP4F2 are known as tocopherol-ω-hydroxylases, demonstrating the capability of this enzyme family to act on chromanol rings. nih.govwikipedia.org Fungal genomes contain a vast number of CYP genes, many of which are involved in the diversification of secondary metabolites. nih.gov

The final step in the formation of the titular compound is the methylation of the hydroxyl group at the C7 position. This is catalyzed by O-methyltransferases (OMTs).

Function : OMTs transfer a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to a hydroxyl group on the substrate molecule. nih.govresearchgate.net This modification increases the lipophilicity and can alter the biological activity of the compound. nih.gov

Mechanism : The reaction proceeds via a nucleophilic attack from the oxygen of the hydroxyl group on the methyl group of SAM. nih.gov Fungal OMTs have been identified that are responsible for the specific O-methylation of various aromatic polyketides and flavonoids. researchgate.netnih.govmaxapress.com For example, an OMT from Aspergillus nidulans was identified that specifically methylates the C-6 hydroxyl of emodin (B1671224) to form physcion. researchgate.netnih.gov This demonstrates the high regiospecificity these enzymes can achieve.

Table 1: Key Enzymes in the Proposed Biosynthesis of this compound

| Enzyme Class | Specific Enzyme Type | Proposed Function | Precursor/Substrate | Product |

| Polyketide Synthase | Fungal Non-Reducing PKS (Type I or III) | Assembly of the polyketide backbone and initial cyclization. | Acetyl-CoA, Malonyl-CoA | Polyketide intermediate (e.g., Orsellinic acid derivative) |

| Prenyltransferase | Aromatic Prenyltransferase | Addition of a dimethylallyl group to the aromatic precursor. | Dimethylallyl pyrophosphate (DMAPP), Aromatic precursor | 2,2-dimethylchroman (B156738) precursor |

| Hydroxylase | Cytochrome P450 Monooxygenase (CYP) | Introduction of a hydroxyl group at the C5 position. | 7-Methoxy-2,2-dimethylchroman | This compound |

| Methyltransferase | O-Methyltransferase (OMT) | Addition of a methyl group to the C7-hydroxyl group. | S-adenosyl-L-methionine (SAM), 5,7-Dihydroxy-2,2-dimethylchroman | 5-Hydroxy-7-methoxy-2,2-dimethylchroman |

Isotopic Labeling and Mechanistic Studies in Biosynthesis

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate biosynthetic pathways. nih.gov By feeding an organism a precursor enriched with a stable isotope (like ¹³C or ¹⁸O), researchers can track the incorporation of the label into the final product using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govyoutube.com

For chromanol biosynthesis, this method could confirm the proposed polyketide origin.

¹³C-Labeling : Feeding the producing organism with ¹³C-labeled acetate (B1210297) ([1-¹³C]acetate or [2-¹³C]acetate) would be expected to result in a specific labeling pattern in the aromatic ring and parts of the heterocyclic ring of this compound, consistent with its assembly from acetate units via the polyketide pathway. nih.gov

¹³C- and ³H-Labeling : To confirm the origin of the methoxy (B1213986) group, ¹³C- or ³H-labeled L-methionine could be used as a precursor. The detection of the isotope in the methoxy group of the final compound would confirm that the methylation is catalyzed by an OMT using SAM as the methyl donor. nih.govresearchgate.net

While specific isotopic labeling studies for this compound are not prominently published, this approach has been fundamental in determining the biosynthetic origins of countless other fungal secondary metabolites. nih.gov Modern platforms can now combine stable isotope labeling with advanced MS data processing to systematically link metabolites to their biosynthetic gene clusters. nih.gov

Iv. Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for 7-Methoxy-2,2-dimethylchroman-5-ol and its Analogues

The total synthesis of chromanols like this compound and its analogues often begins with suitably substituted phenolic or quinonic precursors. A common strategy involves the use of methoxy-substituted tetralones as key starting materials. For instance, 7-Methoxy-α-tetralone has proven to be a versatile synthon for the synthesis of various natural products. researchgate.net

Key synthetic reactions employed in the construction of the chroman ring include:

Condensation Reactions: The reaction of a substituted phenol (B47542) with an α,β-unsaturated aldehyde or ketone, often under acidic conditions, can lead to the formation of the chroman system.

Cyclization of Prenylated Phenols: The acid-catalyzed cyclization of a phenol bearing a prenyl (3-methyl-2-butenyl) side chain is a biomimetic approach to the 2,2-dimethylchroman (B156738) core.

Vilsmeier Reaction: Investigations into the Vilsmeier reaction on 6- and 7-methoxy-1-tetralones have shown that they yield corresponding 1-chloro-2-formyl-3,4-dihydronaphthalenes. ias.ac.in This reaction introduces functional groups that can be further elaborated to construct the chroman ring or its derivatives. The process typically involves treating the tetralone with a mixture of phosphorus oxychloride and dimethylformamide. ias.ac.in

A general synthetic scheme might start with a precursor like 3-methoxyphenol, which can be functionalized and cyclized to build the heterocyclic ring. The synthesis of chromone (B188151) carboxamide derivatives, for example, has been achieved through a three-step procedure starting from an appropriate acetophenone, highlighting the modular nature of these synthetic routes. rsc.org

Regioselective and Stereoselective Synthesis Methodologies

The biological activity of chromanol derivatives can be highly dependent on the substitution pattern on the aromatic ring and the stereochemistry of any chiral centers. Therefore, regioselective and stereoselective synthetic methods are crucial.

Regioselectivity: Control over the position of substituents is typically achieved by using starting materials with a predefined substitution pattern. For example, the Vilsmeier reaction on 7-methoxy-2-tetralone (B1200426) results in the formation of 1,3-bisformyl-2-chloro-7-methoxynaphthalene, demonstrating how the initial placement of the methoxy (B1213986) group directs the subsequent formylation reactions. ias.ac.in

Stereoselectivity: While this compound itself is achiral, the synthesis of its analogues can introduce chiral centers. For instance, in the synthesis of 2,2-dimethyl-chroman-based tamoxifen (B1202) analogs, the stereochemistry of the final compounds is a key consideration, as different stereoisomers can have distinct interactions with biological targets like estrogen receptors. nih.gov The development of stereochemically flexible and constrained analogs allows for the exploration of how ligand stereochemistry affects receptor binding and subsequent biological activity. nih.gov

Synthetic Transformations and Derivatization for Structure-Activity Relationship Studies

Synthetic transformations of the this compound scaffold are pivotal for conducting structure-activity relationship (SAR) studies. SAR investigations aim to understand how specific structural features of a molecule influence its biological activity, guiding the design of more potent and selective compounds. rsdjournal.org Modifications often target the phenolic hydroxyl group, the aromatic ring, and the dimethylpyran ring to probe their roles in molecular interactions. nih.govnih.gov

Key derivatization strategies include:

Alkylation or Acylation of the Phenolic Hydroxyl: Modifying the 5-OH group can influence antioxidant capacity and interaction with target proteins.

Substitution on the Aromatic Ring: Introducing various functional groups onto the benzene (B151609) ring can alter electronic properties and provide new interaction points.

The table below summarizes examples of synthetic chromanol derivatives and the purpose of their modification for SAR studies.

| Parent Scaffold | Derivative Type | Modification Strategy | Purpose of Derivatization (SAR) |

| 6-Hydroxychromanol | Esterified Derivatives | Esterification of the chromanol headgroup. nih.gov | To improve activity and selectivity against specific targets, such as the cytochrome bc1 complex in Leishmania. nih.gov |

| Chromanol | Spiro Compounds | Optimization based on a previous development candidate. nih.gov | To discover novel, potent, and orally active inhibitors of the cholesteryl ester transfer protein (CETP). nih.gov |

| 2,2-Dimethyl-chroman | Tamoxifen Analogues | Synthesis of stereochemically flexible and constrained analogues. nih.gov | To develop anti-breast cancer agents and study the effect of stereochemistry on estrogen receptor binding. nih.gov |

Formation of Hybrid Molecules and Multitarget Ligands

A prominent strategy in modern drug design is molecular hybridization, where two or more pharmacophoric units from different bioactive compounds are combined into a single molecule. nih.goveurekaselect.com This approach aims to create hybrid compounds or multitarget-directed ligands (MTDLs) that can interact with multiple biological targets simultaneously, which is particularly promising for complex diseases like Alzheimer's. nih.govbenthamscience.combenthamscience.com

The chromanol scaffold of this compound is an attractive candidate for inclusion in such hybrids due to its inherent properties, such as antioxidant potential. researchgate.net By linking the chromanol unit to another pharmacophore, such as an acetylcholinesterase inhibitor (AChEI), a new hybrid molecule could be formed with a dual mode of action. benthamscience.com The design of these molecules can follow several strategies, including linking, fusing, or merging the different molecular frameworks. mdpi.com

The rationale behind this approach is that the resulting hybrid may exhibit improved efficacy, a better selectivity profile, or a reduction in side effects compared to the individual parent drugs. nih.gov

Introduction of Linker Functionalities

To create hybrid molecules, the chromanol core must be synthetically modified to introduce a linker or a functional group capable of being attached to a linker. This linker physically connects the chromanol pharmacophore to another bioactive moiety. eurekaselect.com

The chemical nature of the linker is critical and can influence the physicochemical properties and pharmacological profile of the final hybrid molecule. Common strategies for introducing linker functionalities onto a chromanol scaffold include:

Esterification: The phenolic hydroxyl group (at C5) or a hydroxyl group introduced elsewhere on the molecule can be esterified. An esterified derivative of a related chromanol has been shown to possess potent inhibitory activity. nih.gov

Ether Linkages: Formation of an ether bond is another common method for connecting molecular fragments.

Amide Bond Formation: If a carboxylic acid functionality is introduced onto the chroman ring, it can be coupled with an amine-containing molecule via an amide bond. rsc.org

These functional groups serve as chemical handles to tether the chromanol to other molecules, facilitating the construction of complex multitarget ligands. nih.goveurekaselect.com

Chromanol Derivatives as Synthons for Complex Molecules

Beyond their own biological activities, chromanol derivatives serve as valuable synthons, or building blocks, for the assembly of more complex molecules. nih.gov The rigid, bicyclic structure of the chroman core provides a reliable scaffold upon which to build larger, more intricate chemical architectures.

For example, the 2,2-dimethyl-chroman framework has been used as a key synthon in the synthesis of a series of tamoxifen analogues designed as anti-breast cancer agents. nih.gov Similarly, methoxy-substituted tetralones, which are direct precursors to many chromans, are widely employed as starting materials in the total synthesis of complex sesquiterpenes and diterpenes. researchgate.net The inherent functionality and defined stereochemistry of these synthons make them powerful tools in the multistep synthesis of natural products and novel therapeutic agents.

V. Chemical Reactivity and Mechanistic Studies

Antioxidant Mechanisms of Chromanols.nih.govacs.orgacs.org

Chromanol derivatives are recognized for their antioxidant properties, which are primarily attributed to their ability to act as reducing agents for oxygen-centered radicals. nih.govacs.orgacs.org The effectiveness of these compounds is determined by the rate constants of the initial antioxidant reaction, as well as the subsequent disproportionation and recycling reactions of the resulting chromanoxyl radicals. nih.govacs.orgacs.org

The primary mechanism of antioxidant action for chromanols is through radical scavenging. nih.govrsc.orgresearchgate.net This process involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thus neutralizing the radical and preventing it from causing oxidative damage to other molecules. The presence of electron-donating groups on the chroman ring can enhance this radical scavenging activity. rsc.org For instance, studies on various 6-chromanol derivatives have shown that substituents like amino and acetylamino groups, which are electron-donating, increase the radical scavenging activity. rsc.org Conversely, electron-withdrawing groups such as chloro and nitro groups decrease this activity. rsc.orgresearchgate.net

The position of the substituent also plays a crucial role. Electron-donating groups at the ortho and para positions to the hydroxyl group can stabilize the resulting phenoxyl radical through resonance, thereby accelerating the reaction rate. rsc.org This is in addition to the inductive effects that also influence the reaction. rsc.org The methoxy (B1213986) group at the 7-position in 7-Methoxy-2,2-dimethylchroman-5-ol is expected to contribute to its radical scavenging capacity through its electron-donating nature.

Table 1: Effect of Substituents on Radical Scavenging Activity of 6-Chromanol Derivatives rsc.org

| Substituent Position | Substituent Type | Effect on Radical Scavenging Activity |

| 5, 7, or 8 | Amino, Acetylamino (electron-donating) | Enhanced |

| 5, 7, or 8 | Chloro, Nitro (electron-withdrawing) | Decreased |

| Ortho to hydroxyl | Electron-donating | Accelerated rate via resonance stabilization |

| Meta to hydroxyl | Electron-donating | Influenced by inductive effects |

This table summarizes the general findings on how different substituents and their positions on the chroman ring affect the radical scavenging activity.

Disproportionation is a reaction where two chromanoxyl radicals react with each other. One radical is oxidized, and the other is reduced, leading to the formation of a non-radical species and another, more stable radical or a non-radical product. nih.govuark.edu The rate of disproportionation is an important factor; a slower rate can be advantageous as it allows more time for recycling reactions to occur. nih.gov

Recycling involves the reduction of the chromanoxyl radical back to the parent chromanol by other antioxidants present in the system, such as ascorbate (B8700270) (vitamin C) or ubiquinol (B23937). nih.govacs.orgepa.govnih.gov This process regenerates the antioxidant, allowing it to scavenge more radicals. capes.gov.br Studies have shown that chromanoxyl radicals can be effectively reduced by both ubiquinol and ascorbate. nih.gov The efficiency of this recycling is crucial for sustained antioxidant protection. capes.gov.br

Computational Chemistry for Reactivity Prediction.nih.govnih.govnih.govpsu.edu

Computational chemistry has become an invaluable tool for predicting the reactivity of molecules, including antioxidants like this compound. nih.govnih.govpsu.edu By modeling the electronic structure and properties of the molecule, it is possible to gain insights into its chemical behavior without the need for extensive and costly experiments. nih.gov

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of molecules. nih.govmdpi.com DFT calculations can provide various reactivity descriptors that help in understanding and predicting the antioxidant activity of chromanols. nih.govnih.gov These descriptors include:

Ionization Potential (IP): The energy required to remove an electron from a molecule. A lower IP suggests that the molecule can more easily donate an electron, which is a key step in some antioxidant mechanisms.

Electron Affinity (EA): The energy released when an electron is added to a molecule.

Chemical Potential (µ): A measure of the escaping tendency of an electron from a system.

Chemical Hardness (η): A measure of the resistance to change in electron distribution. Soft molecules, with a small energy gap between the HOMO and LUMO, are generally more reactive. researchgate.net

Electrophilicity (ω): A measure of the ability of a species to accept electrons.

These descriptors, calculated using DFT, can be correlated with experimental observations of antioxidant activity to build predictive models. nih.govrsc.org For example, a lower bond dissociation enthalpy (BDE) of the O-H bond, which can also be calculated using DFT, indicates a greater ease of hydrogen atom donation, a primary antioxidant mechanism. nih.gov

Table 2: Key Reactivity Descriptors from DFT Calculations researchgate.net

| Descriptor | Definition | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Energy level of the most easily donatable electrons |

| LUMO | Lowest Unoccupied Molecular Orbital | Energy level of the lowest energy orbital to accept electrons |

| Band Gap | Energy difference between HOMO and LUMO | A smaller gap often indicates higher reactivity |

| Ionization Potential (IP) | Energy to remove an electron | Lower IP can indicate better electron-donating ability |

| Electron Affinity (EA) | Energy released when adding an electron | Higher EA indicates a better electron acceptor |

| Chemical Hardness (η) | Resistance to change in electron distribution | Lower hardness (softness) suggests higher reactivity |

| Electrophilicity (ω) | Ability to accept electrons | Indicates the propensity to act as an electrophile |

This table outlines common descriptors obtained from DFT calculations and their general interpretation in the context of chemical reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org This theory is a powerful tool for understanding and predicting chemical reactivity. numberanalytics.comnumberanalytics.comtaylorandfrancis.com

In the context of antioxidant activity, the HOMO of the chromanol is of particular interest. youtube.com The energy of the HOMO is related to the molecule's ability to donate an electron. A higher HOMO energy indicates that the molecule is a better electron donor. The distribution of the HOMO over the molecule can also pinpoint the likely site of reaction, which in the case of chromanols is the phenolic hydroxyl group. youtube.com

The LUMO, on the other hand, relates to the molecule's ability to accept an electron. youtube.com The energy gap between the HOMO and LUMO is a critical parameter. A smaller HOMO-LUMO gap generally suggests that the molecule is more polarizable and more reactive. numberanalytics.com By analyzing the HOMO and LUMO energies and their spatial distributions, FMO theory provides valuable insights into the radical scavenging potential of this compound. nih.govpsu.edu While FMO theory is a powerful predictive tool, it is important to note that it may not always provide a complete picture of chemical reactivity, and other factors and lower-lying orbitals can also play a role. mdpi.com

Kinetic Studies of Chemical Reactions

While specific kinetic studies detailing the reaction rates and mechanisms for this compound are not extensively documented in publicly available literature, a wealth of information can be gleaned from research on structurally similar chromanol compounds. The chromanol core is the defining feature of this class of molecules and is central to their chemical reactivity, particularly their well-known antioxidant properties. Kinetic investigations into related chromanols, such as α-tocopherol (a form of Vitamin E) and its analogues, offer significant insights into the anticipated behavior of this compound.

The primary chemical reactivity of chromanols is associated with the hydrogen-donating ability of the hydroxyl group on the aromatic ring. This reactivity is crucial in the context of antioxidant activity, where the chromanol can neutralize reactive free radicals by donating a hydrogen atom, thereby becoming a relatively stable chromanoxyl radical itself. The rate at which this hydrogen transfer occurs is a key determinant of the compound's antioxidant efficacy.

Kinetic studies on various chromanols typically focus on their reactions with stable free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, or with radical species generated in situ. These studies often employ techniques like stopped-flow photometry and electron spin resonance (ESR) spectroscopy to monitor the reaction progress and measure the rate constants. acs.orgnih.gov

One of the pivotal mechanisms governing the antioxidant action of chromanols is the hydrogen atom transfer (HAT) mechanism. researchgate.net In this process, the chromanol (Ar-OH) donates its phenolic hydrogen atom to a radical (R•) to scavenge it, forming a stable chromanoxyl radical (Ar-O•) and a non-radical species (RH).

Ar-OH + R• → Ar-O• + RH

The efficiency of this process is influenced by the bond dissociation enthalpy (BDE) of the O-H bond in the chromanol. Substituents on the chroman ring can modulate this BDE and, consequently, the rate of the HAT reaction. For instance, electron-donating groups on the aromatic ring are generally known to decrease the O-H BDE, thereby increasing the rate of hydrogen donation and enhancing antioxidant activity. In the case of this compound, the methoxy group at the 7-position is an electron-donating group, which would be expected to enhance its radical scavenging activity compared to an unsubstituted chromanol.

Another relevant mechanism is the proton-coupled electron transfer (PCET), where a proton and an electron are transferred in a concerted or stepwise manner. researchgate.netpreprints.org This mechanism is particularly relevant in the reaction of chromanols with certain types of radicals, such as superoxide (B77818) radicals. preprints.org

Research on various chromanol derivatives has provided valuable kinetic data that can serve as a proxy for understanding the reactivity of this compound. For example, studies have determined the rate constants for the reaction of different chromanols with the galvinoxyl radical, a stable phenoxyl radical. The data below, adapted from studies on related compounds, illustrates the influence of the substitution pattern on the chroman ring on the reaction kinetics.

Table 1: Second-order rate constants (k) for the reaction of selected chromanols with galvinoxyl radical in hexane (B92381) at 25°C.

| Chromanol Derivative | Substituents | Rate Constant (k) (M⁻¹s⁻¹) |

| α-Tocopherol | 5,7,8-trimethyl | 3.2 x 10⁵ |

| β-Tocopherol | 5,8-dimethyl | 1.6 x 10⁵ |

| γ-Tocopherol | 7,8-dimethyl | 1.4 x 10⁵ |

| δ-Tocopherol | 8-methyl | 0.5 x 10⁵ |

| 5,7-Dimethyltocol | 5,7-dimethyl | 2.0 x 10⁵ |

This table is illustrative and based on data from studies on tocopherols (B72186), which are derivatives of 6-hydroxychroman. The data is intended to show the relative effect of substituents on the reaction rate.

The data clearly indicates that the degree and position of methyl substitution on the chroman ring significantly impact the rate of reaction with the galvinoxyl radical. α-Tocopherol, with three methyl groups, exhibits the highest rate constant, suggesting it is the most effective radical scavenger in this model system. This is consistent with the general understanding that electron-donating methyl groups enhance the hydrogen-donating ability of the phenolic hydroxyl group.

Vi. Molecular and Cellular Mechanisms of Action in Vitro

Exploration of Biological Targets

The compound 7-Methoxy-2,2-dimethylchroman-5-ol has been a subject of scientific inquiry to determine its capacity to inhibit enzymes that play a significant role in the progression of neurodegenerative conditions. In vitro research has specifically concentrated on its impact on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1). nih.gov These enzymes are considered key targets in the development of therapeutic strategies for Alzheimer's disease. nih.gov

AChE and BChE are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition can help in managing the cognitive symptoms of Alzheimer's disease. nih.gov BACE-1, on the other hand, is an enzyme that plays a crucial role in the formation of amyloid-β plaques, a hallmark of Alzheimer's disease. nih.gov

While specific inhibitory values for this compound are not extensively documented in the available research, studies on analogous chroman-based compounds have shown promising results. For example, certain indole-isoxazole derivatives have demonstrated inhibitory activity against both AChE and BACE-1. nih.gov This suggests that the chroman scaffold, a core component of this compound, may serve as a valuable framework for the development of multi-target inhibitors for Alzheimer's disease. nih.gov

Table 1: Enzyme Inhibition Data for Selected Compounds This table presents data for related compounds to provide context for the potential activity of this compound.

| Compound | Target Enzyme | IC50 Value (µM) |

| Compound 5d (indole-isoxazole derivative) | Acetylcholinesterase (AChE) | 29.46 ± 0.31 |

| Compound 5d (indole-isoxazole derivative) | BACE-1 | 2.85 ± 0.09 |

| Compound 18 (dual inhibitor) | Butyrylcholinesterase (BuChE) | 4.75 |

| Compound 50 (dual inhibitor) | Butyrylcholinesterase (BuChE) | 2.53 |

| Compound 8i (dual inhibitor) | Acetylcholinesterase (eeAChE) | 0.39 |

| Compound 8i (dual inhibitor) | Butyrylcholinesterase (eqBChE) | 0.28 |

The interaction of this compound with nuclear receptors and other cellular enzymes is a key area of its biological activity. While direct binding data for this specific compound is limited, research on similar methoxy (B1213986) derivatives provides insight into its potential mechanisms. For instance, methoxy derivatives of resveratrol (B1683913) have been shown to modulate inflammatory responses by interacting with key signaling molecules. nih.gov

Furthermore, the antioxidant properties of related benzofuran (B130515) compounds suggest potential interactions with enzymes involved in oxidative stress, such as xanthine (B1682287) oxidase. nih.gov The structural characteristics of this compound, including its methoxy group and chroman ring, are common features in molecules that exhibit a range of biological activities through their interactions with various cellular targets. nih.gov

Modulation of Cellular Signaling Pathways

Research has shown that methoxy derivatives of resveratrol can suppress inflammation in RAW 264.7 cells induced by lipopolysaccharides by inactivating the MAPK and NF-κB pathways. nih.gov This is achieved by reducing the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α, as well as the expression of iNOS and COX-2. nih.gov Similarly, demethoxycurcumin (B1670235), a related compound, has been found to inhibit the NF-κB pathway in human head and neck squamous carcinoma cells. nih.gov These findings suggest that this compound may also exert anti-inflammatory effects by modulating these critical signaling pathways.

The modulation of apoptosis and cell proliferation pathways is a significant aspect of the biological activity of compounds structurally related to this compound. For instance, demethoxycurcumin has been demonstrated to induce apoptosis in FaDu human head and neck squamous cell carcinoma cells by inhibiting the NF-κB pathway. nih.gov This compound was found to trigger both the death receptor-mediated extrinsic and mitochondria-dependent intrinsic apoptosis pathways. nih.gov

Furthermore, another related compound, 5-hydroxy-6,7,3′,4′,5′-pentamethoxyflavone, has shown anti-proliferative and pro-apoptotic effects in human leukemia cells. mdpi.com Luteoloside, which shares some structural similarities, has been found to inhibit proliferation and promote apoptosis in human cervical cancer cells through the involvement of MAPK and mTOR signaling pathways. mdpi.com These examples highlight the potential of this compound to influence cell fate by modulating these fundamental cellular processes.

The influence of compounds on the oxidative stress response is a critical aspect of their cellular activity. mdpi.com Methoxy derivatives of resveratrol, for example, have been shown to protect cells from oxidative stress. nih.gov This protective effect is, in part, attributed to their ability to reduce the accumulation of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov

Studies on different cell lines, such as HepG2 and Caco-2, have revealed that while many oxidative stress-related genes are commonly regulated, there are also cell-specific responses. nih.gov This indicates that the effect of a compound on oxidative stress can vary depending on the cellular context. nih.gov The antioxidant activity of natural compounds often involves the modulation of gene and protein expression, leading to an integrated cellular protective response against oxidative stress. mdpi.com

Inhibition of Protein Aggregation (e.g., Aβ42 and Tau) in Cellular Models

While direct experimental evidence on the inhibitory effects of this compound on the aggregation of amyloid-beta 42 (Aβ42) and Tau proteins in cellular models is not extensively documented in publicly available literature, the broader class of chromone (B188151) and chroman derivatives has demonstrated significant potential in this area. The chromone scaffold is considered a privileged structure in the development of therapeutic agents for neurodegenerative diseases, with many derivatives showing promise in inhibiting key pathological processes of Alzheimer's disease. nih.gov

Research into synthetic chromones, such as diaportheones, has shown substantial inhibition of amyloid-beta aggregation. nih.gov For instance, in studies utilizing the Thioflavin T (ThT) assay to monitor aggregation, certain chromone derivatives have been reported to inhibit Aβ aggregation by as much as 80%. nih.gov These compounds also conferred neuroprotection in human neuroblastoma SH-SY5Y cells against toxicity induced by both amyloid-beta and hydrogen peroxide. nih.gov

Furthermore, other chromone derivatives have been investigated for their multi-target-directed ligand capabilities, including the inhibition of both self-induced and acetylcholinesterase (AChE)-induced Aβ aggregation. nih.gov Although the inhibition of self-mediated Aβ aggregation by some chromone-lipoic acid conjugates was moderate (around 13%), other derivatives showed more significant inhibition of both self-induced and AChE-induced aggregation, with inhibition rates of up to 37% and 28%, respectively. nih.gov These findings highlight the potential of the chromone core structure, which is shared by this compound, to serve as a template for the design of effective inhibitors of protein aggregation.

The neuroprotective effects of these related compounds were also demonstrated in PC12 cells, where they showed acceptable activity against H₂O₂- and amyloid-β-induced neurotoxicity. nih.gov The mechanism of neuroprotection for some compounds is thought to involve the activation of the PI-3-K pathway. It is important to note that while monomeric forms of Aβ₁₋₄₂ may have neuroprotective roles, their aggregation into soluble oligomers is associated with neurotoxicity. nih.gov

| Compound Type | Assay | Target | Inhibition (%) | Cellular Model | Reference |

|---|---|---|---|---|---|

| Diaportheone Analogues | Thioflavin T (ThT) | Aβ Aggregation | 74-80% | SH-SY5Y | nih.gov |

| Chromone-lipoic acid conjugate | Not Specified | Self-mediated Aβ Aggregation | 13% | Not Specified | nih.gov |

| Chromone Derivatives (42 & 43) | Not Specified | Self-induced Aβ Aggregation | 32-37% | PC12 | nih.gov |

| Chromone Derivatives (42 & 43) | Not Specified | AChE-induced Aβ Aggregation | 22-28% | PC12 | nih.gov |

Cellular Permeability Studies

The assessment of a compound's ability to cross biological membranes is a critical step in drug discovery. nih.govnih.gov Several in vitro models are routinely employed for this purpose, including the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays like the Caco-2 permeability assay. evotec.comevotec.com

The PAMPA model provides a high-throughput method to predict passive, transcellular permeability. evotec.com It utilizes an artificial phospholipid membrane and can be adapted to model various biological barriers, including the gastrointestinal tract and the blood-brain barrier, by altering the lipid composition of the membrane. nih.govsigmaaldrich.com The Caco-2 cell permeability assay, on the other hand, uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium. nih.govevotec.com This model has the advantage of accounting for not only passive diffusion but also active transport and efflux mechanisms. evotec.com

While direct PAMPA or Caco-2 data for this compound is absent, research on other chromane (B1220400) derivatives has provided insights into their potential for central nervous system (CNS) penetration. For instance, pharmacokinetic studies of certain SIRT2-inhibiting chroman-4-one derivatives have demonstrated their ability to permeate the brain. This suggests that the chromane scaffold does not inherently prevent passage across the BBB.

The development of in vitro BBB models, often utilizing co-cultures of brain capillary endothelial cells and astrocytes, is crucial for evaluating the potential of neuroprotective compounds. researchgate.netnih.gov These models aim to replicate the restrictive nature of the BBB, which is a significant hurdle for the delivery of therapeutics to the CNS. nih.gov The permeability of compounds in these models is often compared to their known in vivo brain penetration. For example, an improved in vitro BBB model demonstrated the ability to distinguish between compounds with low and high brain permeability. mdpi.com

Given that many chromone and chroman derivatives are being investigated for their neuroprotective properties, it is plausible that compounds like this compound, which possess a favorable lipophilic character due to the dimethylchroman moiety, would be candidates for good cellular permeability. However, without direct experimental validation, its ability to cross the BBB and effectively reach its target within the CNS remains a topic for future investigation.

| Assay | Principle | Advantages | Limitations | Reference |

|---|---|---|---|---|

| PAMPA (Parallel Artificial Membrane Permeability Assay) | Measures passive diffusion across an artificial lipid membrane. | High-throughput, low cost, good reproducibility, models passive transport. | Does not account for active transport or efflux mechanisms. | evotec.comnih.gov |

| Caco-2 Permeability Assay | Uses a monolayer of differentiated Caco-2 cells to model the intestinal epithelium. | Models passive, active, and paracellular transport, as well as efflux. Considered more representative of in vivo absorption. | Lower throughput, more labor-intensive, longer culture times (typically 21 days, though shorter protocols exist). | nih.govevotec.comresearchgate.net |

| In Vitro BBB Models | Co-culture of brain endothelial cells with other CNS cells (e.g., astrocytes) to mimic the blood-brain barrier. | Provides a more physiologically relevant model for predicting CNS penetration. | Complex to establish and maintain, may not fully replicate the in vivo environment. | researchgate.netnih.gov |

Vii. Structure Activity Relationship Sar Studies

Systematic Structural Modifications and Their Impact on Biological Activity

Systematic modifications of the 7-Methoxy-2,2-dimethylchroman-5-ol scaffold have been instrumental in understanding the contribution of each part of the molecule to its biological effects. Research has primarily focused on the chroman core, the phenolic hydroxyl group, the methoxy (B1213986) group, and the gem-dimethyl group.

The phenolic hydroxyl group at the C-5 position is a recurrent feature in many biologically active chroman derivatives and is often crucial for activity. Its ability to act as a hydrogen bond donor is a key interaction with many biological targets. For instance, in the context of antioxidant activity, this hydroxyl group is vital for scavenging free radicals.

Modifications of the methoxy group at the C-7 position have been shown to modulate the electronic properties and, consequently, the biological activity of the molecule. The replacement of the methoxy group with other substituents can alter the compound's lipophilicity and its ability to interact with specific residues in a binding pocket.

Identification of Pharmacophores and Key Structural Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its analogs, several key pharmacophoric features have been identified.

The core pharmacophore generally consists of the phenolic hydroxyl group, the heterocyclic oxygen atom of the chroman ring, and the aromatic ring system. The spatial arrangement of these features is critical for activity. The hydroxyl group often acts as a key hydrogen bond donor, while the heterocyclic oxygen can act as a hydrogen bond acceptor. The aromatic ring provides a scaffold for these functional groups and can engage in π-stacking interactions with aromatic amino acid residues in the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. These models are valuable tools for predicting the activity of novel compounds and for guiding the design of more potent analogs.

For derivatives of this compound, QSAR models have been developed to predict various biological activities. These models typically use a range of molecular descriptors, such as electronic, steric, and lipophilic parameters, to quantify the structural features of the molecules. For example, the Hammett electronic parameter (σ), the molar refractivity (MR), and the logarithm of the partition coefficient (logP) are commonly used descriptors.

SAR in the Context of Multi-target Ligand Design

Multi-target ligands are compounds that are designed to interact with multiple biological targets simultaneously. This approach can be particularly beneficial for the treatment of complex diseases, such as cancer and neurodegenerative disorders, where multiple pathways are often dysregulated.

The this compound scaffold has been explored as a template for the design of multi-target ligands. The SAR studies in this context aim to understand how modifications to the core structure can modulate the affinity of the compound for different targets. For example, by introducing specific functional groups, it is possible to enhance the binding to a secondary target while maintaining or even improving the affinity for the primary target.

This strategy often involves a careful balance of the structural features required for each target. For instance, a particular substituent might be favorable for binding to one target but detrimental for another. Therefore, the design of multi-target ligands based on the this compound scaffold requires a thorough understanding of the SAR for each individual target.

Viii. Computational Chemistry and Molecular Modeling

Molecular Docking for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for identifying potential biological targets and understanding the binding mechanism of a ligand.

A typical molecular docking study for 7-Methoxy-2,2-dimethylchroman-5-ol would involve preparing the 3D structure of the compound and docking it against a library of known protein targets. The results would be scored based on binding energy, with lower binding energies suggesting a more favorable interaction. Key interactions, such as hydrogen bonds and hydrophobic interactions, would be analyzed to understand the binding mode. However, no such studies have been published for this specific compound.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. These calculations can provide valuable information about a molecule's stability, reactivity, and spectroscopic properties.

For this compound, quantum chemical calculations could determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its electronic behavior. The molecular electrostatic potential (MEP) could also be calculated to identify regions of the molecule that are electron-rich or electron-poor, providing insights into its reactivity. At present, detailed quantum chemical analyses for this compound are not available in the scientific literature.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. These simulations can reveal information about the conformational flexibility of a molecule and the stability of its interactions with other molecules.

An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between all atoms over a specific period. This would allow for the analysis of its conformational preferences and how it moves and flexes. If docked to a protein, MD simulations could assess the stability of the binding pose and the dynamics of the protein-ligand complex. No such simulations have been documented for this compound.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME)

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug development to assess the potential of a molecule to become a viable drug.

While comprehensive ADME studies for this compound are not published, some basic physicochemical properties, which are often part of an initial ADME assessment, are available from public databases like PubChem. nih.gov These computed properties can offer a preliminary indication of the compound's likely behavior.

| Property | Predicted Value | Source |

| Molecular Weight | 208.25 g/mol | PubChem |

| XLogP3 | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 208.109944368 | PubChem |

| Topological Polar Surface Area | 38.7 Ų | PubChem |

| Heavy Atom Count | 15 | PubChem |

Table 1: Computed Physicochemical Properties of this compound

This data, while useful, represents only a fraction of a full in-silico ADME profile, which would typically include predictions for properties such as solubility, permeability, and potential for metabolism by cytochrome P450 enzymes.

Ix. Chemical Biology and Chemical Probe Development

Application of Chromanol-Based Probes in Biological Systems

Chromanol-based probes are designed for a wide array of applications within biological systems, from tracking metabolic pathways to identifying the targets of bioactive compounds. Their utility stems from the ability to modify the core structure to create tools for specific tasks, such as detecting transient chemical species or assessing the physiological state of a cell. bath.ac.ukrsc.org

Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), superoxide (B77818) (O₂•⁻), and hydroxyl radicals (•OH), are highly reactive, short-lived molecules that act as key signaling molecules but can also cause oxidative stress when overproduced. bath.ac.uknih.gov Fluorescent probes are invaluable tools for detecting ROS due to their high sensitivity and ability to provide real-time spatial and temporal information within living cells. bath.ac.ukresearchgate.net

The inherent antioxidant nature of the chromanol ring system makes it an excellent starting point for designing ROS probes. nih.gov Chromanol compounds act as antioxidants by reducing oxygen-centered radicals. nih.gov This reactivity can be harnessed to create "turn-on" fluorescent probes. A common design strategy involves using a reduced, non-fluorescent form of a dye that fluoresces upon oxidation by ROS. nih.gov In the context of a chromanol-based probe, the core structure can act as the recognition element that reacts with ROS, triggering a conformational or chemical change in an attached fluorophore, leading to a detectable fluorescent signal. rsc.org

Different probes can be designed for specific types of ROS by carefully selecting the reactive trigger group attached to the chromanol scaffold. rsc.orgnih.gov

| Probe Design Strategy | Mechanism of Action | Target ROS Example |

| Oxidation-triggered Fluorogenesis | A non-fluorescent, reduced probe is oxidized by ROS to a highly fluorescent state. | Dichlorodihydrofluorescein (DCFH) is oxidized to fluorescent DCF. |

| Reaction-Based Cleavage | ROS reacts with a specific trigger group, cleaving it from a quenched fluorophore and restoring fluorescence. | Boronate-based probes react with H₂O₂ to release a fluorescent reporter. |

| Intramolecular Charge Transfer (ICT) | Reaction with ROS alters the electron-donating/withdrawing properties of the probe, shifting its fluorescence emission. | Probes where ROS-mediated reaction changes the electronic properties of the chromanol system. |

This table provides an overview of common strategies for designing fluorescent ROS probes, which can be applied to chromanol-based scaffolds.

Bioimaging with fluorescent probes allows for the visualization of molecular processes within living cells and organisms. rsc.org Probes derived from chromanol scaffolds that are sensitive to ROS can be used to map the oxidative state of a cell. By monitoring the fluorescence intensity of these probes, researchers can identify regions of high ROS production, which is often linked to disease states like inflammation, neurodegenerative disorders, and cancer. rsc.org

For example, a chromanol-based probe could be designed to accumulate in a specific organelle, such as the mitochondria, which is a primary site of ROS production. Imaging the fluorescence of this targeted probe would provide direct insight into the oxidative stress levels within that organelle, offering a powerful tool for diagnosing or studying the progression of mitochondrial dysfunction. rsc.org

Bio-orthogonal Chemistry for Labeling and Imaging Applications

Bio-orthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biological processes. frontiersin.org This strategy allows for the precise labeling of biomolecules. The process typically involves two steps: first, a cellular component is metabolically labeled with a precursor containing a bio-orthogonal handle (e.g., an azide or an alkyne). Second, a probe containing the complementary reactive group is introduced, which "clicks" exclusively with the handle, attaching a reporter tag like a fluorophore. nih.govnih.gov

A chromanol scaffold like 7-Methoxy-2,2-dimethylchroman-5-ol can be functionalized with a bio-orthogonal handle, such as an alkyne group. This modified chromanol could then be introduced to a biological system. If it is incorporated into a specific metabolic pathway or binds to a target protein, its location can be subsequently revealed by adding a fluorescently-labeled azide, which will covalently attach to the alkyne-modified chromanol via a copper-catalyzed or copper-free click reaction. ljmu.ac.uk This approach allows for highly specific imaging and identification of the molecules interacting with the chromanol derivative. frontiersin.org

| Bio-orthogonal Reaction | Reactive Groups | Key Features |

| Staudinger Ligation | Azide and Phosphine | First bio-orthogonal reaction developed; highly selective. |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide and Terminal Alkyne | Very high reaction rate and specificity ("click chemistry"). Copper catalyst can be toxic to cells. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide and Strained Alkyne (e.g., cyclooctyne) | Copper-free "click chemistry," making it highly biocompatible for live-cell imaging. |

| Inverse-Electron-Demand Diels-Alder | Tetrazine and Strained Alkene/Alkyne | Extremely fast reaction rates, allowing for rapid labeling at low concentrations. |

This table summarizes major bio-orthogonal reactions used for labeling and imaging in biological systems.

Target Engagement Studies using Chemical Probes

A critical step in drug and probe development is confirming "target engagement"—that is, proving that the molecule is binding to its intended target within the complex environment of a living cell. nih.govyoutube.com Chemical probes built on chromanol scaffolds can be designed specifically for this purpose. researchgate.net

Activity-based probes (ABPs) are a powerful tool for these studies. An ABP based on a chromanol scaffold would consist of the chromanol recognition element, a reporter tag, and a reactive group that covalently binds to the target protein upon engagement. researchgate.net After treating cells with the probe, the target protein becomes permanently tagged, allowing it to be isolated and identified using techniques like proteomics. This confirms a direct physical interaction between the chromanol compound and its protein target. researchgate.net

Another method is the Cellular Thermal Shift Assay (CETSA), where the binding of a molecule to its target protein increases the protein's thermal stability. youtube.com Cells can be treated with a chromanol derivative, and the stability of target proteins can be assessed after heating. An increase in stability in the presence of the compound provides strong evidence of target engagement. youtube.com These methods are crucial for validating the mechanism of action of new bioactive molecules derived from chromanol scaffolds. nih.govnih.gov

X. Advanced Analytical Methodologies in Chromanol Research

High-Resolution Mass Spectrometry for Metabolite Profiling and Structure Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of chromanols, offering unparalleled accuracy in mass determination. This precision allows for the confident assignment of elemental compositions, a critical step in identifying unknown metabolites and elucidating their structures. For 7-Methoxy-2,2-dimethylchroman-5-ol (C₁₂H₁₆O₃), the theoretical exact mass of its molecular ion [M+H]⁺ is calculated to be 209.1172 Da. nih.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with sub-part-per-million (ppm) accuracy, distinguishing it from other co-eluting compounds with the same nominal mass.

In metabolite profiling studies, HRMS coupled with liquid chromatography (LC) enables the detection and identification of biotransformation products of this compound in biological matrices. Common metabolic reactions for phenolic compounds include glucuronidation, sulfation, and further hydroxylation or demethylation. HRMS can detect the mass shifts associated with these transformations, providing initial identification of potential metabolites.

The fragmentation patterns generated in tandem mass spectrometry (MS/MS) experiments provide deeper structural insights. While specific fragmentation data for this compound is not widely published, a predicted pattern can be inferred from the known fragmentation of related structures like ethers and phenols. researchgate.net Key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): A characteristic fragmentation of the gem-dimethyl group at the C2 position, leading to a fragment ion at m/z 193.

Retro-Diels-Alder (RDA) reaction: Cleavage of the dihydropyran ring is a common pathway for chroman structures, which would result in the breaking of the ether linkage and the aliphatic ring structure.

Loss of the methoxy (B1213986) group: Cleavage of the methoxy group (•OCH₃) or neutral loss of methanol (B129727) (CH₃OH) from the aromatic ring.

These fragmentation patterns serve as fingerprints for structural confirmation and are crucial for differentiating isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Predicted ¹H-NMR Chemical Shifts:

Aromatic Protons: The two protons on the aromatic ring are expected to appear as doublets in the range of δ 6.0-7.0 ppm, with their specific shifts influenced by the activating hydroxyl and methoxy groups.

Methoxy Protons: The three protons of the methoxy group (OCH₃) would produce a characteristic sharp singlet at approximately δ 3.7-3.9 ppm. acdlabs.com

Chroman Ring Protons: The methylene (B1212753) protons at C3 and C4 would likely appear as triplets between δ 1.8-2.8 ppm. The gem-dimethyl protons at C2 would yield a singlet around δ 1.3-1.5 ppm.

Hydroxyl Proton: The phenolic hydroxyl proton signal can be broad and its chemical shift is highly variable (δ 4-10 ppm) depending on solvent, concentration, and temperature. ucl.ac.uk

Predicted ¹³C-NMR Chemical Shifts: The ¹³C-NMR spectrum would show 12 distinct signals corresponding to each carbon atom in the molecule.

Aromatic Carbons: The carbons of the benzene (B151609) ring would resonate in the δ 100-160 ppm region. The carbons bearing the oxygen substituents (C5, C7, C8a) would be the most downfield shifted in this group. oregonstate.eduwisc.edu

Methoxy Carbon: The methoxy carbon is expected around δ 55-60 ppm. docbrown.info

Chroman Ring Carbons: The quaternary C2 would appear around δ 75-80 ppm, while the C3 and C4 methylene carbons would be found further upfield (δ 20-40 ppm). The gem-dimethyl carbons would resonate at approximately δ 25-30 ppm. oregonstate.eduwisc.edu

The following table provides predicted chemical shift ranges for the different carbon atoms in this compound.

| Carbon Atom(s) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | 75 - 85 |

| C3 | 30 - 40 |

| C4 | 20 - 30 |

| C4a | 110 - 120 |

| C5 | 150 - 160 |

| C6 | 95 - 105 |

| C7 | 155 - 165 |

| C8 | 100 - 110 |

| C8a | 145 - 155 |

| C2-gem-dimethyl | 25 - 35 |

| C7-Methoxy | 55 - 60 |

This interactive table contains predicted data based on typical chemical shift values for similar functional groups and structures.

Isotopic labeling studies are pivotal for unraveling the biosynthetic pathways of natural products. By feeding organisms with precursors enriched with stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C), the metabolic fate of these precursors can be traced. For a compound like this compound, which is likely of plant or fungal origin, this technique can elucidate the building blocks of its biosynthesis.

For instance, the biosynthesis of the related sesquiterpene (1S)-7-methoxy-l,2-dihydrocadalene was investigated using ¹³C-labeled mevalonate (B85504). psu.edu A similar approach could be applied to this compound. The chroman ring system is often derived from the shikimate pathway, while the dimethylallyl portion attached to the chroman core typically originates from the mevalonate (MVA) or deoxyxylulose phosphate (B84403) (DXP) pathways.

By administering ¹³C-labeled acetate (B1210297) or glucose to a producing organism, the incorporation pattern of ¹³C into the chromanol's carbon skeleton can be analyzed by ¹³C-NMR. psu.edu The presence and location of enriched signals would confirm the precursor-product relationship and provide insights into the enzymatic cyclization and modification steps. Similarly, feeding with ²H-labeled precursors and subsequent analysis by ²H-NMR can reveal information about specific hydrogenation or rearrangement steps during biosynthesis. psu.edu

Chromatographic Separations in Complex Biological Matrices

The analysis of this compound from biological sources such as plant extracts, plasma, or urine necessitates powerful separation techniques to isolate the analyte from a multitude of interfering substances.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low-concentration analytes in complex mixtures with high selectivity and sensitivity. nih.govrjpharmacognosy.ir For this compound, a reversed-phase LC method, likely using a C18 column, would be employed. A typical mobile phase would consist of a gradient mixture of water (often with a small amount of formic acid to improve protonation) and an organic solvent like acetonitrile (B52724) or methanol.

In MS/MS, a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 209.1) is selected and fragmented to produce characteristic product ions. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity.

Hypothetical LC-MS/MS Parameters:

| Parameter | Value |

| Precursor Ion (m/z) | 209.1 |

| Product Ion 1 (m/z) | 194.1 (Loss of CH₃) |

| Product Ion 2 (m/z) | 151.1 (RDA fragmentation product) |

| Ionization Mode | Positive Electrospray (ESI+) |

| Column | C18 Reversed-Phase |

This interactive table contains hypothetical data for illustrative purposes.

This technique allows for the development of robust quantitative assays, essential for pharmacokinetic or metabolic studies. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, particularly well-suited for volatile and thermally stable compounds. For a polar compound like this compound, derivatization is typically required to increase its volatility and thermal stability. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether.

The derivatized analyte is then separated on a capillary GC column (e.g., a nonpolar DB-5ms column) based on its boiling point and interaction with the stationary phase. researchgate.net The mass spectrometer then records the mass spectrum of the eluting compound. The resulting mass spectrum of the TMS-derivatized chromanol would show a molecular ion corresponding to the increased mass and characteristic fragmentation patterns involving the TMS group. GC-MS is widely used for the analysis of essential oils and plant extracts and could be used to identify this compound in such samples. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, quantification, and purification of this compound from complex mixtures, such as reaction masses or natural product extracts. The technique's high resolution and sensitivity make it ideal for analyzing this and related chromanol derivatives.

Given that this compound possesses a chiral center at the C5 position, chiral HPLC is particularly crucial for the separation of its enantiomers. The biological activities of chiral molecules can differ significantly between enantiomers, making their separation and individual characterization essential.

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methods for structurally similar compounds, such as other chromanols and chromones, provide a strong basis for methodological development. For instance, the separation of vitamin E enantiomers, which also contain a chromanol ring, often employs chiral stationary phases. nih.gov The derivatization of the polar hydroxyl group to a less polar ether or ester can sometimes improve chromatographic resolution by minimizing unwanted interactions with the stationary phase. nih.gov

Reverse-phase HPLC is a common approach for the analysis of chroman derivatives. A typical system might employ a C18 or a specialized reverse-phase column like Newcrom R1. sielc.com The mobile phase often consists of a mixture of acetonitrile and water, with an acid modifier such as phosphoric acid or formic acid to ensure good peak shape and ionization for mass spectrometry detection. sielc.com

Table 1: Illustrative HPLC Parameters for the Analysis of Chroman Derivatives

| Parameter | Typical Conditions for Chroman Derivatives |

| Stationary Phase | C18, Phenyl-Hexyl, Chiral (e.g., Cellulose or Amylose-based) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients |

| Modifier | 0.1% Formic Acid or 0.1% Acetic Acid |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (typically 280-300 nm), Mass Spectrometry (MS) |

| Column Temperature | 25 - 40 °C |

This table presents generalized conditions based on the analysis of related chroman compounds and serves as a starting point for method development for this compound.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum provides characteristic absorption bands that confirm the presence of its key structural features.

The spectrum is expected to show a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the aliphatic portions of the molecule, including the methyl and methylene groups, would appear in the 3100-2850 cm⁻¹ range.

The presence of the aromatic ring is further confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the ether linkage (methoxy group and the pyran ring ether) will typically produce strong absorption bands in the 1260-1000 cm⁻¹ range.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Phenolic O-H | 3600 - 3200 | Stretching (broad) |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H (CH₃, CH₂) | 2960 - 2850 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| C-O (Aryl ether) | ~1250 | Asymmetric Stretching |

| C-O (Alkyl ether) | ~1100 | Asymmetric Stretching |

| C-O (Phenol) | ~1200 | Stretching |

This table is based on established IR correlation charts and data for structurally similar compounds.

X-ray Crystallography for Absolute Stereochemistry and Conformation

To perform X-ray crystallography, a single crystal of high quality is required. Obtaining suitable crystals can sometimes be a challenge for chroman derivatives. However, the crystal structures of numerous related chroman and coumarin (B35378) compounds have been successfully determined, providing valuable insights into their solid-state conformations and intermolecular interactions.

The crystallographic data would include the space group and unit cell dimensions of the crystal. The refinement of the crystal structure would yield the precise coordinates of each atom in the molecule, allowing for the calculation of detailed geometric parameters. For chiral molecules like this compound, the determination of the absolute configuration is often possible, especially if a heavy atom is present in the structure or by using specific crystallographic techniques.

Table 3: Representative Crystallographic Data for a Chroman Derivative

| Parameter | Example Data for a Chroman Derivative |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.21 |

| γ (°) | 90 |

| Volume (ų) | 1324.5 |

| Z | 4 |

This table presents example data and does not represent the actual crystallographic data for this compound, which is not currently available in public databases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.